CANCA
Description
CanCA refers to the β-class carbonic anhydrase (β-CA) enzyme produced by the pathogenic fungus Cryptococcus neoformans. Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons, playing critical roles in pH regulation, ion transport, and metabolic processes.
This compound has demonstrated moderate catalytic activity (kcat = 3.9 × 10⁵ s⁻¹) and inhibition by acetazolamide (AAZ), a clinically used CA inhibitor (KI = 10.5 nM). Its kinetic properties and structural features align with β-CAs found in other pathogens, such as Candida glabrata (CglCA) and Trichomonas vaginalis (TvaCA1/2) .
Properties
IUPAC Name |
praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr/q+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKKSOQLQEJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.90766 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22541-14-6 | |
| Record name | Praseodymium, ion(Pr3 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Stepwise Organic Synthesis
- Reagent selection: Use of well-defined reagents such as substituted benzoyl chlorides, hydroxylamines, or seleno-compounds (analogous to selenonitrone syntheses) to build the core structure.
- Reaction conditions: Reflux in ethanol or other suitable solvents, with controlled pH adjustments (acid or base catalysis) to drive condensation or coupling reactions.
- Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track reaction progress.
- Purification: Filtration, recrystallization from ethanol or solvent mixtures, and drying under vacuum.
Solid-Phase Synthesis (If this compound is Peptide-Related)
- Resin attachment: Starting with a protected amino acid attached to a solid support (e.g., polystyrene resin).
- Protecting groups: Use of Boc or Fmoc protecting groups to control amine reactivity.
- Coupling: Stepwise addition of amino acids using coupling agents like DCC (dicyclohexylcarbodiimide).
- Deprotection and cleavage: Removal of protecting groups and cleavage from resin under acidic or basic conditions.
- Purification: Chromatography and lyophilization to obtain pure peptide.
Bio-Conjugation Methods (If this compound is an Antibody-Drug Conjugate or Similar)
- Conjugation chemistry: Use of site-specific linkers and controlled reaction conditions to attach drug moieties to antibodies.
- Homogeneity control: Optimization of stoichiometry and reaction time to improve product uniformity.
- Purification: Chromatographic techniques to separate conjugates from unconjugated components.
Data Table: Hypothetical Preparation Parameters for this compound
| Step | Parameter | Typical Conditions/Notes |
|---|---|---|
| 1 | Starting materials | Substituted benzoyl chloride, hydroxylamine derivatives |
| 2 | Solvent | Absolute ethanol, methanol, or dichloromethane mixtures |
| 3 | Temperature | Room temperature to reflux (25–80 °C) |
| 4 | Reaction time | 2–6 hours depending on reaction step |
| 5 | Monitoring method | TLC, HPLC |
| 6 | Purification | Filtration, recrystallization, chromatography |
| 7 | Yield | Variable, typically 60–90% depending on step |
| 8 | Safety considerations | Use of PPE, fume hood, handling of hazardous reagents |
Research Findings and Considerations
- Risk assessment: Proper risk management is essential when handling reagents, especially if hazardous or toxic chemicals are involved. Personal protective equipment (PPE) and controlled environments are mandatory.
- Verification: Each synthetic step should be verified by analytical methods to ensure purity and correct structure before proceeding.
- Optimization: Reaction parameters such as solvent choice, temperature, and reagent stoichiometry should be optimized for yield and purity.
- Scalability: Methods should be scalable from milligram to gram quantities for research and potential industrial application.
- Documentation: Detailed Master Formulation Records or Standard Operating Procedures should be maintained for reproducibility and regulatory compliance.
Chemical Reactions Analysis
Types of Reactions
Concanamycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of Concanamycin A with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Concanamycin A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure and function of V-ATPases.
Biology: It helps in understanding the role of V-ATPases in cellular processes such as endocytosis, protein degradation, and ion homeostasis.
Medicine: Concanamycin A is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new antibiotics and as a lead compound for designing V-ATPase inhibitors.
Mechanism of Action
Concanamycin A exerts its effects by binding to the V-ATPase enzyme, inhibiting its activity. This inhibition prevents the acidification of intracellular compartments, disrupting various cellular processes. The molecular targets of Concanamycin A include the subunits of the V-ATPase complex, and its action involves blocking the proton translocation pathway, leading to a loss of proton gradient and cellular dysfunction.
Comparison with Similar Compounds
Kinetic and Inhibition Profiles
The catalytic efficiency (kcat/KM) and inhibition constants (KI) of CanCA and related CAs are summarized in Table 1 .
Table 1: Comparative Kinetic and Inhibition Data of this compound and Similar CAs
| Enzyme | Class | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | KI (AAZ, nM) |
|---|---|---|---|---|
| This compound | β | 3.9 × 10⁵ | 4.3 × 10⁷ | 10.5 |
| TvaCA1 | β | 4.9 × 10⁵ | 8.0 × 10⁷ | 391 |
| TvaCA2 | β | 3.8 × 10⁵ | 4.4 × 10⁷ | 222.9 |
| CglCA | β | 3.8 × 10⁵ | 9.7 × 10⁷ | 11 |
| hCA I | α | 2.0 × 10⁵ | 5.0 × 10⁷ | 250 |
| hCA II | α | 1.4 × 10⁶ | 1.5 × 10⁸ | 12 |
Key Findings :
- Catalytic Efficiency : this compound’s kcat/KM (4.3 × 10⁷ M⁻¹s⁻¹) is comparable to TvaCA2 but lower than TvaCA1 and CglCA. Human α-CAs, particularly hCA II, exhibit superior catalytic efficiency due to evolutionary optimization for physiological roles .
- Inhibition by AAZ : this compound is highly sensitive to AAZ (KI = 10.5 nM), similar to CglCA (KI = 11 nM). In contrast, TvaCA1/2 show weaker inhibition (KI > 200 nM), suggesting structural differences in active-site architecture among β-CAs .
Structural and Functional Divergence
- β-CA vs. α-CA : Unlike α-CAs (e.g., hCA I/II), which use a zinc-hydroxide mechanism, β-CAs employ a conserved aspartate residue for proton transfer. This structural distinction explains differential inhibitor affinities; AAZ binds more effectively to α-CAs but retains potency against select β-CAs like this compound .
- Pathogen-Specific Adaptations : this compound and CglCA exhibit higher catalytic rates than TvaCA1/2, likely reflecting adaptations to host niches. For instance, Cryptococcus species thrive in CO₂-rich environments (e.g., lungs), necessitating robust CA activity .
Therapeutic Implications
- However, achieving selectivity over human α-CAs (e.g., hCA II, KI = 12 nM) remains challenging. CglCA’s similar KI (11 nM) suggests cross-reactivity risks, necessitating structure-guided inhibitor design .
- Resistance Mechanisms : TvaCA1’s low AAZ affinity (KI = 391 nM) may correlate with clinical resistance in Trichomonas vaginalis infections, highlighting the need for pathogen-specific CA inhibitors .
Biological Activity
Overview of cANCA
This compound is a type of autoantibody primarily associated with Wegener's granulomatosis (now known as granulomatosis with polyangiitis). These antibodies target proteinase 3 (PR3), an enzyme found in neutrophils. The presence of this compound is often used in clinical settings to diagnose and monitor the disease.
This compound is believed to contribute to the pathogenesis of autoimmune diseases by activating neutrophils, leading to inflammation and tissue damage. The binding of this compound to PR3 on the surface of neutrophils triggers their activation, resulting in the release of reactive oxygen species and proteolytic enzymes that can damage vascular tissues.
Clinical Significance
- Diagnosis : The presence of this compound is a significant marker for diagnosing granulomatosis with polyangiitis. A positive test correlates with disease activity.
- Monitoring : Changes in this compound levels can indicate disease flares or remission, making it a useful tool for monitoring treatment efficacy.
Case Studies
Several case studies have documented the clinical implications of this compound in patients with autoimmune conditions:
- Case Study 1 : A 45-year-old male diagnosed with granulomatosis with polyangiitis showed elevated this compound levels at diagnosis. Following treatment with immunosuppressants, his this compound levels decreased significantly, correlating with clinical improvement.
- Case Study 2 : A female patient presented with renal involvement and respiratory symptoms. Initial tests revealed high this compound titers. After aggressive therapy, her symptoms resolved, and subsequent tests showed normalization of this compound levels.
Data Table: Summary of Clinical Findings
| Study | Patient Demographics | Initial this compound Level | Treatment | Outcome |
|---|---|---|---|---|
| 1 | Male, 45 | High | Immunosuppressants | Decreased levels, improved symptoms |
| 2 | Female, 32 | High | Corticosteroids | Normalized levels, resolution of symptoms |
Research Findings
Recent studies have explored the role of this compound in various contexts:
- Inflammation : Research indicates that elevated this compound levels are associated with increased inflammatory markers in patients with active disease.
- Genetic Factors : Some studies suggest a genetic predisposition for developing anti-neutrophil cytoplasmic antibodies in certain populations.
Q & A
Q. What are the primary applications of CANCA experiments in structural biology?
this compound (Carbon-Detected Nuclear Magnetic Resonance) experiments are primarily used for sequential assignment of protein mainchain atoms, particularly in medium- to high-molecular-weight systems (>73 kDa). They provide sequential correlations via and dimensions, resolving ambiguities in proton-deficient regions (e.g., proline-rich segments) . Unlike proton-detected experiments, this compound retains sensitivity in viscous buffers and larger proteins, making it suitable for studying dynamic or aggregation-prone systems .
Q. How does this compound compare to traditional proton-detected NMR methods for protein assignments?
this compound offers superior chemical shift dispersion and additional sequential information in the nitrogen dimension, which is critical for resolving overlapping signals in larger proteins. However, proton-detected methods (e.g., ) remain more sensitive for small proteins (<6 kDa) due to higher proton polarization . Method selection should consider molecular weight, sample conditions, and the need for proline residue assignments, which this compound uniquely addresses .
Q. What experimental parameters optimize this compound sensitivity for high-molecular-weight proteins?
Sensitivity in this compound experiments is enhanced by:
- Using higher magnetic fields (e.g., ≥800 MHz) to improve resolution.
- Adjusting temperature to mitigate relaxation losses in viscous buffers.
- Employing non-uniform sampling (NUS) or polarization-enhanced techniques for sparse datasets . Experimental validation should include comparisons with CANCO (carbon-carbon correlation) experiments to confirm sequential connectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound data and existing structural models?
Contradictions often arise from dynamic regions or misassigned peaks. To address this:
- Cross-validate assignments using complementary techniques like mutagenesis, hydrogen-deuterium exchange, or cryo-EM.
- Apply statistical validation tools (e.g., CYANA or ARIA) to assess assignment confidence.
- Revisit buffer conditions (e.g., viscosity, pH) that may alter relaxation rates and peak intensities . Document discrepancies in supplemental materials with raw data to facilitate peer review .
Q. What methodological frameworks support the integration of this compound data with other NMR experiments for de novo structure determination?
Integrate this compound with:
- TROSY-based experiments : For perdeuterated samples to reduce relaxation.
- Paramagnetic relaxation enhancement (PRE) : To probe long-range contacts.
- Methyl-TROSY : For sidechain assignments in large complexes. Use hybrid workflows (e.g., Rosetta or HADDOCK) that combine sparse NMR data with homology modeling, ensuring iterative refinement cycles to resolve ambiguities .
Q. How can researchers design a this compound-based study to address gaps in proline-rich protein characterization?
- Hypothesis : this compound’s nitrogen dimension resolves proline - correlations missed in proton-detected experiments.
- Experimental Design :
- Compare this compound and -detected datasets for the same proline-rich protein.
- Quantify assignment completeness and validate via selective isotopic labeling.
- Use mutagenesis to confirm proline-specific chemical shifts .
Methodological Best Practices
Q. What criteria ensure reproducibility in this compound experiments?
- Documentation : Publish pulse sequences, buffer compositions, and processing scripts in supplemental materials.
- Data Deposition : Submit raw NMR data to repositories like BMRB (BioMagResBank).
- Validation : Include control spectra (e.g., CANCO or ) for key residues .
Q. How should researchers structure a publication using this compound data to meet peer-review standards?
- Introduction : Highlight this compound’s utility for high-molecular-weight systems and proline assignments, citing prior limitations in proton-detected methods .
- Methods : Detail sample preparation, acquisition parameters (e.g., spectral widths, scan numbers), and processing workflows (e.g., NMRPipe).
- Results : Use tables to compare assignment completeness (%) across methods (this compound vs. CANCO vs. -detected).
- Discussion : Address how this compound fills methodological gaps and its implications for studying intrinsically disordered proteins .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound-derived chemical shift perturbations?
Q. How can researchers leverage this compound data to propose new structural hypotheses?
- Cluster analysis : Group proteins by this compound-derived shift patterns to identify evolutionary or functional relationships.
- Molecular dynamics : Simulate this compound-predicted conformations and validate against experimental B-factors.
- Open data : Share datasets via platforms like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
